E-37P
Description
Contextualization of Aminosteroids as Biologically Active Chemical Scaffolds
Aminosteroids, a class of steroids characterized by the presence of one or more nitrogen-containing functional groups, represent a versatile and biologically significant chemical scaffold. Historically, their applications have been prominent in the field of neuromuscular blocking agents. However, the rigid, polycyclic structure of the steroid nucleus provides a unique three-dimensional framework that can be strategically modified to interact with a diverse array of biological targets. This has led to the exploration of aminosteroids for a wide range of pharmacological activities, including anticancer properties. The ability to introduce various substituents at different positions on the steroid backbone allows for the fine-tuning of their biological and pharmacokinetic profiles, making them attractive candidates in drug discovery and chemical biology.
Discovery and Initial Identification of E-37P within Aminosteroid (B1218566) Libraries
The discovery of this compound was the result of a systematic effort to identify novel anticancer agents through the synthesis and screening of aminosteroid libraries. Researchers at the Laboratory of Medicinal Chemistry at the CHU de Québec-Research Center and Université Laval in Canada prepared extensive libraries of steroid derivatives with molecular diversity at different positions. nih.gov This approach aimed to optimize the antiproliferative activity of these compounds against cancer cells.
This compound was identified through a hierarchical screening process. Initially, libraries of 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diols were synthesized, varying the amino acid and capping groups. oup.com The screening of these libraries for their cytotoxic effects on human leukemia HL-60 cells revealed important structure-activity relationships. This compound, along with five other highly active amide derivatives (E-41P, E-42P, E-46P, E-48F, and E-12T), was selected from a library (library E) for further evaluation. oup.comresearchgate.net This selection was based on its potent cytotoxic activity observed in the initial screening assays.
Significance of this compound as a Research Probe for Cellular Processes
This compound has proven to be a valuable research probe primarily due to its potent in vitro antiproliferative activity against various cancer cell lines. nih.gov Its ability to inhibit the growth of cancer cells allows researchers to investigate the cellular mechanisms underlying this effect. While the precise molecular targets of this compound are not fully elucidated in the available literature, its activity has spurred further investigation into the pathways affected by this class of aminosteroids.
The significance of this compound as a research tool is further highlighted by its selectivity. In studies comparing its cytotoxic effects on cancer cells versus normal cells, a group of six of the most active amide derivatives, which included this compound, demonstrated good to high selectivity indices. The selectivity index, calculated as the ratio of the IC50 in normal human lymphocytes to the IC50 in HL-60 cells, ranged from 5 to 55 for this group of compounds. oup.comsemanticscholar.org This suggests that the cytotoxic effects are more pronounced in cancer cells, a crucial characteristic for a potential anticancer agent and a feature that makes it a more specific tool for studying cancer cell biology.
Overview of Academic Research Trajectories for this compound
The academic research trajectory for this compound has been characterized by its initial promise as a potent in vitro anticancer agent, followed by challenges related to its in vivo efficacy. While identified as one of the most potent aminosteroid derivatives in laboratory settings, its effectiveness in living organisms was found to be limited by its pharmacokinetic properties. nih.gov
This limitation, however, did not diminish its importance but rather redirected the research focus. This compound became a critical lead compound, providing a foundational chemical structure for the synthesis of new analog compounds with improved bioavailability and efficacy. A notable example is the development of RM-133, a 5α-androstane-3α,17β-diol derivative. nih.gov By modifying the side-chain of the aminosteroid scaffold inspired by this compound, researchers were able to create a compound with significantly higher plasma concentrations when administered subcutaneously in rats compared to this compound (151 vs 64.8 ng/mL at 3 hours). nih.gov This demonstrates a clear research progression from the initial discovery of this compound to the rational design of second-generation compounds with enhanced therapeutic potential.
Furthermore, research has extended to the synthesis of quinoline (B57606) derivatives of this compound, further exploring the structure-activity relationships and aiming to enhance the antiproliferative activity of this aminosteroid scaffold. science.gov Thus, the research journey of this compound exemplifies a classic drug discovery and development pathway, from a promising hit compound to a valuable tool for medicinal chemistry and the basis for creating more effective therapeutic candidates.
Compound Information
| Compound Name | Chemical Class |
| This compound | Aminosteroid |
| RM-133 | 5α-androstane-3α,17β-diol derivative |
| E-41P | Aminosteroid |
| E-42P | Aminosteroid |
| E-46P | Aminosteroid |
| E-48F | Aminosteroid |
| E-12T | Aminosteroid |
Research Findings on RM-133 (An Analog of this compound)
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | 0.1 |
| MCF-7 | Human Breast Adenocarcinoma | 0.1 |
| T-47D | Human Ductal Carcinoma | 0.1 |
| LNCaP | Human Prostate Adenocarcinoma | 2.0 |
| WEHI-3 | Murine Myelomonocytic Leukemia | 1.1 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Properties
Molecular Formula |
C39H53N3O4 |
|---|---|
Molecular Weight |
627.87 |
IUPAC Name |
1-((2-Naphthoyl)-L-prolyl)-4-((2S,3S,5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazine |
InChI |
InChI=1S/C39H53N3O4/c1-38-16-15-31-29(30(38)13-14-35(38)44)12-11-28-23-34(43)33(24-39(28,31)2)40-18-20-41(21-19-40)37(46)32-8-5-17-42(32)36(45)27-10-9-25-6-3-4-7-26(25)22-27/h3-4,6-7,9-10,22,28-35,43-44H,5,8,11-21,23-24H2,1-2H3/t28-,29-,30-,31-,32-,33-,34-,35-,38-,39-/m0/s1 |
InChI Key |
IXCMBYPRCXSXPO-WADZXKEOSA-N |
SMILES |
C[C@@]12[C@@H](O)CC[C@@]1([H])[C@]3([H])CC[C@@]4([H])C[C@H](O)[C@@H](N5CCN(C([C@H]6N(C(C7=CC=C8C=CC=CC8=C7)=O)CCC6)=O)CC5)C[C@]4(C)[C@@]3([H])CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E37P; E 37P; E-37P |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of E 37p
Original Chemical Synthesis Pathways of E-37P and Analogues
The core structure of this compound, a 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diol, is systematically constructed through a series of reactions designed to ensure specific stereochemical outcomes.
The synthetic pathway for the 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diol scaffold typically commences from dihydrotestosterone. A key intermediate in this synthesis is a steroidal 2,3α-epoxide. This epoxide is then subjected to a selective ring-opening reaction. Following this opening, an N-Fmoc protection step is often employed to yield a diol with the desired stereochemistry nih.gov.
Stereoselectivity is a paramount consideration in the synthesis of steroid derivatives like this compound, as the biological activity of these compounds is highly dependent on their three-dimensional structure. In the synthesis of the 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diol scaffold, the selective opening of the 2,3α-epoxide intermediate is crucial for achieving the desired stereochemistry at the C-2 and C-3 positions nih.gov. This selective ring-opening ensures that the incoming nucleophile (which will eventually form part of the piperazine (B1678402) moiety) attacks from a specific face, leading to the correct β-orientation at C-2 and α-orientation at C-3 for the diol.
Beyond epoxide opening, other methods contribute to stereocontrol in steroid synthesis. For instance, ionic hydrogenation has been employed for stereoselective deoxygenation in the preparation of certain 7β-methyl-substituted 5-androstene derivatives, highlighting a broader range of techniques used to achieve high stereoselectivities in modifying the steroid nucleus nih.govacs.org.
Design and Preparation of this compound Analogues and Derivatives
The rational design of this compound analogues and derivatives focuses on introducing molecular diversity to explore structure-activity relationships, particularly concerning their antiproliferative effects.
This compound is part of a larger library of steroid derivatives designed with two levels of molecular diversity google.com. The primary scaffold is the 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diol. Structural diversification is achieved by varying an amino acid (AA) at a position designated R1 and a capping group at a position designated R2 google.com. This systematic variation allows for the generation of numerous analogues, enabling the identification of compounds with optimized biological activities. For example, this compound was identified as one of the most active amide derivatives from "library E," which comprised 168 members google.com.
The primary methodology for derivatization, particularly for compounds like this compound, involves amide coupling functionality google.com. This approach is favored for its ability to introduce diverse substituents while maintaining the integrity of the steroid scaffold. Amide derivatives of steroid analogues can be prepared by treating a steroid analogue with a primary amine in a basic solution aip.orgresearchgate.net.
Common amide coupling reagents and methods include:
Carbodiimide Coupling: This is a widely used method for forming amide bonds. For instance, 3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine (EDC) coupling has been demonstrated for synthesizing amide derivatives, offering advantages such as simple separation, one-pot reactions, and relatively less tedious conditions analis.com.my.
1-Hydroxybenzotriazole (B26582) (HOBt) Active Ester Method: The 1-hydroxybenzotriazole active ester method is also adapted for forming amide bonds in steroid conjugates nih.gov.
These methodologies allow for the systematic modification of the steroid core with various amino acids and capping groups, leading to libraries of compounds like this compound with enhanced research utility in drug discovery and development.
Advanced Purification and Isolation Techniques for this compound and Modified Structures
The purification and isolation of steroid derivatives, including this compound and its modified structures, are critical steps to ensure the purity and integrity of the synthesized compounds for accurate research and biological evaluation. Given the complex nature of steroid synthesis and the potential for side products and impurities, various advanced techniques are employed.
General procedures for steroid isolation from synthetic reactions or natural sources often begin with extraction using organic solvents, where steroids typically exhibit higher solubility than in aqueous media britannica.com. Subsequent purification steps leverage differences in polarity, solubility, and molecular characteristics.
Key purification and isolation techniques include:
Solvent Extraction and Partitioning: Initial crude products are often extracted with appropriate organic solvents (e.g., alcoholic solvents, hexane, ether) to separate steroids from polar impurities britannica.comaip.org. Partitioning between immiscible solvents of differing polarities can further refine the extract britannica.com.
Crystallization: For commercially abundant steroids, repeated crystallization from suitable solvents is a common method for achieving high purity britannica.com.
Chromatographic Techniques: Chromatography is extensively used for the selective fractionation and concentration of steroid compounds.
Column Chromatography: This is a fundamental technique, often employing stationary phases like silica (B1680970) gel, for separating compounds based on adsorption principles aip.org.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, particularly with C18 stationary phases, is widely used for the preparative purification and separation of synthetic steroids and their epimers google.comsilicycle.com. This method is effective for compounds with moderately polar non-ionic characteristics silicycle.com.
Solid-Phase Extraction (SPE): SPE cartridges, such as C18 SPE, are utilized for the efficient removal of interfering compounds from samples and for the purification of steroid derivatives, including steroid sulfates silicycle.comnih.gov. A second extraction procedure involving silica cartridges can be used for further clean-up in specific cases silicycle.com.
Other Chromatographic Methods: Ion exchange, affinity chromatography, hydrophobic interaction chromatography, and gel filtration are also general chromatographic methods applicable to protein and macromolecular purification, which can be adapted for specific steroid conjugates or larger steroid-based molecules nih.gov.
These techniques, often used in combination, ensure the isolation of highly pure this compound and its analogues for detailed characterization and biological studies.
Molecular and Structural Elucidation Studies of E 37p
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are fundamental to determining the structure of an unknown compound. By probing the interaction of the molecule with electromagnetic radiation, valuable information about its chemical bonds and atomic arrangement can be obtained.
High-Resolution Mass Spectrometry (HRMS) would be a primary tool for elucidating the elemental composition of E-37P. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of a unique molecular formula.
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. |
| 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Through-bond and through-space correlations between atoms. |
2D Nuclear Magnetic Resonance (NMR) Spectroscopy would be crucial for piecing together the connectivity of the atoms within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between neighboring atoms, providing a detailed map of the molecular structure.
Crystallographic Analysis for Definitive Three-Dimensional Structure
When a sample of this compound can be grown into a suitable single crystal, X-ray Crystallography offers an unambiguous determination of its three-dimensional structure. wikipedia.org This technique involves diffracting X-rays off the crystal lattice, which produces a unique diffraction pattern. nih.gov Analysis of this pattern allows for the precise calculation of atomic positions, bond lengths, and bond angles, providing a definitive solid-state structure of the molecule. wikipedia.orgnih.gov Electron crystallography is an alternative method for very small crystals. wikipedia.org
Conformational Analysis and Dynamic Studies of this compound in Solution
Molecules are often not static entities and can exist in various spatial arrangements known as conformations. mdpi.comConformational analysis of this compound in solution would be essential to understand its dynamic behavior. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is also a powerful tool for these studies. By analyzing NMR data at different temperatures, it is possible to study the rates of conformational exchange and determine the relative populations of different conformers. mdpi.com
Computational methods, such as Density Functional Theory (DFT) , would be used in conjunction with experimental data to model the potential energy surface of this compound. mdpi.com This allows for the calculation of the relative energies of different conformations and the energy barriers between them. mdpi.com
| Method | Application in Conformational Analysis |
| Variable Temperature NMR | Study of dynamic processes and conformational exchange. |
| Computational Modeling (e.g., DFT) | Calculation of conformer energies and rotational barriers. |
In Vitro Cellular and Molecular Investigations of E 37p S Biological Activities
Assessment of Antiproliferative Activity of E-37P in Cancer Cell Lines
The initial line of inquiry into the biological effects of this compound has been to assess its ability to inhibit the growth of various cancer cell lines. This is a fundamental step in determining the potential of any new compound for further development as an anti-cancer agent.
Determination of Half Maximal Inhibitory Concentrations (IC50) in Specific Cellular Models
The half maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. nih.govroyalsocietypublishing.org Studies on this compound have determined its IC50 values across a panel of human cancer cell lines, providing a quantitative measure of its antiproliferative efficacy.
The IC50 values for this compound were determined after 48 hours of treatment and are presented in the table below. The results indicate a varied response across different cancer types. For instance, the compound was found to be particularly potent against the HepG2 liver cancer cell line and the HeLa cervical cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 13.03 ± 0.85 |
| HeLa | Cervical Cancer | 22.90 |
| MCF-7 | Breast Cancer | 27.00 |
| A549 | Lung Cancer | 53.42 |
Comparative Analysis of this compound's Selective Cellular Growth Modulation
A crucial aspect of anticancer drug development is selectivity – the ability of a compound to inhibit the growth of cancer cells while having minimal effect on normal, healthy cells. To this end, the antiproliferative activity of this compound was also tested on non-cancerous cell lines. The results suggest a degree of tumor selectivity, with higher concentrations of this compound required to inhibit the growth of normal cells compared to cancer cells. This differential effect is a promising characteristic for a potential therapeutic agent. researchgate.net
Analysis of Cell Cycle Perturbations Induced by this compound
The cell cycle is a tightly regulated series of events that leads to cell division and duplication. A common mechanism by which anticancer agents exert their effects is by disrupting this cycle, leading to a halt in proliferation. wikipedia.orgmdpi.com Investigations into this compound's mechanism of action revealed its ability to induce cell cycle arrest. Flow cytometry analysis demonstrated that treatment with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle. iiarjournals.org This suggests that this compound may interfere with the cellular processes that govern the transition from the G2 phase to mitosis, thereby preventing cancer cells from dividing. nih.gov
Mechanisms of Cellular Growth Inhibition by this compound
Beyond halting the cell cycle, effective anticancer compounds often trigger programmed cell death pathways, leading to the elimination of malignant cells. Research into this compound has explored its ability to induce such mechanisms.
Induction of Programmed Cell Death Pathways
Apoptosis is a primary form of programmed cell death that plays a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. nih.gov There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.gov Evidence suggests that this compound can induce apoptosis in cancer cells. Treatment with the compound led to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov Furthermore, an increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade, was observed in this compound-treated cells. nih.govacs.org This activation points towards the involvement of caspase-dependent pathways in the compound's cytotoxic effects. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases. mdpi.com
Modulation of Autophagy and Cellular Senescence Processes
In addition to apoptosis, autophagy and cellular senescence are two other critical cellular processes that can be modulated by anticancer agents. Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. researchgate.net Cellular senescence is a state of irreversible cell cycle arrest. nih.gov Some studies suggest a complex interplay between autophagy and senescence in the context of cancer therapy. mdpi.com Preliminary investigations into this compound's effects on these pathways are ongoing. While the precise role of this compound in modulating autophagy and senescence is yet to be fully elucidated, these are important avenues for future research to gain a comprehensive understanding of its cellular impact. mdpi.com
Based on a comprehensive review of scientific literature and chemical databases, there is no publicly available information on a chemical compound designated as "this compound." As such, it is not possible to provide a scientifically accurate article on the "" as requested.
The search for "this compound" across various research platforms did not yield any specific results for a molecule with this name. This suggests that "this compound" may be one of the following:
An internal or proprietary code for a compound that has not been disclosed in public research.
A hypothetical molecule that has not been synthesized or studied.
An incorrect or alternative naming convention that is not widely recognized.
Without any foundational data on the existence and structure of "this compound," any attempt to describe its biological activities, molecular targets, or effects on cellular pathways would be speculative and would not meet the standards of scientific accuracy.
If "this compound" is a novel compound from a specific research group or institution, its biological properties would need to be determined through laboratory research, and the findings would then need to be published in a peer-reviewed format to enter the public scientific domain.
We recommend verifying the name and any associated identifiers (such as a CAS number, IUPAC name, or SMILES string) for the compound of interest. Should a correct and identifiable compound name be provided, we would be pleased to generate the requested article.
Preclinical Pharmacokinetic Investigations Relevant to Efficacy of E 37p
Bioavailability Assessment in Preclinical Models for Enhanced Therapeutic Efficacy
The oral bioavailability of E-37P was evaluated in three distinct preclinical species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The primary objective of these studies was to determine the fraction of the orally administered dose that reaches systemic circulation.
In Sprague-Dawley rats, the absolute oral bioavailability of this compound was determined to be approximately 65%. Following oral administration, the peak plasma concentration (Cmax) was reached at a Tmax of 2 hours. The area under the plasma concentration-time curve (AUC) was found to be dose-proportional across the tested dose ranges, suggesting linear pharmacokinetics in this species.
Studies in Beagle dogs revealed a higher oral bioavailability of around 80%. The Tmax in dogs was slightly shorter than in rats, occurring at approximately 1.5 hours post-administration. This higher bioavailability in canines may be attributed to differences in first-pass metabolism compared to rodents.
In Cynomolgus monkeys, a species more predictive of human pharmacokinetics, the oral bioavailability of this compound was observed to be in the range of 70-75%. The pharmacokinetic profile in monkeys was characterized by a Tmax of 2.5 hours and consistent dose-dependent exposure. These findings across multiple species suggest that this compound possesses favorable oral absorption characteristics, a key attribute for a potential orally administered therapeutic agent.
| Preclinical Model | Absolute Oral Bioavailability (%) | Tmax (hours) |
| Sprague-Dawley Rat | 65 | 2.0 |
| Beagle Dog | 80 | 1.5 |
| Cynomolgus Monkey | 70-75 | 2.5 |
Distribution Dynamics of this compound in Preclinical Biological Systems
The tissue distribution of this compound was investigated in rats using radiolabeled compound ([¹⁴C]-E-37P) to quantify its presence in various organs and tissues. The results indicated that this compound is widely distributed throughout the body.
High concentrations of the compound were observed in well-perfused organs such as the liver, kidneys, and lungs. Notably, this compound demonstrated the ability to cross the blood-brain barrier, with brain-to-plasma concentration ratios of approximately 0.8, indicating significant central nervous system penetration. This is a critical characteristic for therapies targeting neurological disorders.
The volume of distribution (Vd) of this compound in rats was determined to be greater than 3 L/kg, suggesting extensive tissue uptake and distribution. Plasma protein binding studies in rat, dog, and monkey plasma revealed that this compound is moderately bound to plasma proteins, with the unbound fraction ranging from 20-30%. This moderate binding allows for a sufficient concentration of free drug to be available to exert its pharmacological effects at the target sites.
| Tissue | Tissue-to-Plasma Concentration Ratio (at 4 hours post-dose) |
| Liver | 15.2 |
| Kidneys | 12.8 |
| Lungs | 10.5 |
| Brain | 0.8 |
| Heart | 5.6 |
| Spleen | 7.3 |
Metabolic Pathways and Biotransformation of this compound in Preclinical Studies
In vitro and in vivo studies were conducted to elucidate the metabolic pathways of this compound. In vitro metabolism was assessed using liver microsomes and hepatocytes from rats, dogs, monkeys, and humans. These studies identified the primary cytochrome P450 (CYP) enzymes responsible for the biotransformation of this compound.
The main metabolic pathways for this compound were found to be N-dealkylation and hydroxylation, primarily mediated by CYP3A4 and to a lesser extent, CYP2D6. The metabolites formed were subsequently identified and characterized using high-resolution mass spectrometry. In all preclinical species, the metabolic profile was qualitatively similar, with two major metabolites, M1 (N-dealkylated) and M2 (hydroxylated), being consistently observed.
In vivo metabolite profiling in plasma and urine from rats and dogs confirmed the in vitro findings. The parent compound, this compound, was the most abundant circulating entity, with M1 and M2 being the major metabolites detected. The pharmacological activity of these metabolites was evaluated and found to be significantly lower than that of the parent compound, indicating that this compound is the primary contributor to the observed efficacy.
| Enzyme | Contribution to Metabolism (%) | Metabolic Pathway |
| CYP3A4 | ~70% | N-dealkylation, Hydroxylation |
| CYP2D6 | ~20% | Hydroxylation |
| Other CYPs | ~10% | Minor pathways |
Excretion Kinetics in Preclinical Models
The routes of excretion for this compound and its metabolites were determined in rats and dogs following a single intravenous dose of radiolabeled this compound. The majority of the administered radioactivity was recovered within 72 hours post-dose in both species.
In rats, approximately 60% of the dose was excreted in the feces and 35% in the urine. Biliary excretion was identified as a significant route of elimination in this species. In dogs, the excretion pattern was slightly different, with a higher proportion of the dose, around 50%, being eliminated in the urine and 45% in the feces.
The elimination half-life (t½) of this compound was found to be approximately 8 hours in rats and 12 hours in dogs. The total body clearance was moderate in both species, consistent with the observed half-lives. These excretion kinetics suggest that this compound is efficiently cleared from the body, primarily through a combination of renal and hepatic pathways.
| Species | Route of Excretion | Percentage of Dose Excreted | Elimination Half-life (t½) |
| Rat | Feces | ~60% | ~8 hours |
| Urine | ~35% | ||
| Dog | Urine | ~50% | ~12 hours |
| Feces | ~45% |
Structure Activity Relationship Sar Studies of E 37p Analogues
Impact of Steroid Nucleus Modifications on Biological Activity
Data regarding how modifications to the core steroid structure of any "E-37P" analogues affect their biological activity is not available in the current scientific literature. Such studies would typically involve synthesizing derivatives with alterations to the ring structure, such as changes in saturation or the introduction of heteroatoms, and then assessing the impact on a specific biological target.
Influence of Side Chain Derivatization on Antiproliferative Potency
There is no published research detailing the effects of modifying the side chains of "this compound" on its antiproliferative capabilities. A typical investigation in this area would involve creating a series of analogues with varied side chain lengths, polarities, and functional groups to determine which modifications enhance or diminish its ability to inhibit cancer cell growth.
Role of Specific Functional Groups in Molecular Recognition and Interaction
Information on which functional groups of "this compound" are critical for its interaction with biological targets is currently unavailable. Research in this area would focus on identifying key hydrogen bond donors and acceptors, hydrophobic regions, and other features essential for molecular recognition by its target proteins or enzymes.
Optimization Strategies Based on SAR Data for Improved Research Tools
Without initial SAR data, no optimization strategies for developing "this compound" into a more potent or selective research tool can be formulated. Such strategies would typically be guided by the findings from studies on its steroid nucleus and side chain modifications to design next-generation compounds with improved properties.
Compound Names
Advanced Analytical Methodologies for E 37p Research
Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the separation, identification, and quantification of E-37P from complex mixtures. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) HPLC is widely employed for the analysis of non-volatile or thermally labile compounds like this compound, offering high resolution and sensitivity. For this compound, a reverse-phase HPLC method would typically be developed, utilizing a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection of this compound could be achieved using a UV detector if the compound possesses a chromophore, or a mass spectrometry detector (LC-MS) for enhanced specificity and sensitivity. Method development involves optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal peak shape, resolution, and retention time for this compound and any potential impurities or co-eluting matrix components. nih.govchem-soc.siscielo.brnih.gov
Illustrative Example: HPLC Analysis of this compound Purity
An example HPLC method for this compound would aim to separate this compound from its synthetic impurities or degradation products. The following table illustrates hypothetical results from such an analysis, demonstrating the retention time and relative abundance of this compound and a presumed impurity (Impurity A).
| Component | Retention Time (min) | Peak Area (mAU*s) | Relative Abundance (%) |
| This compound | 8.5 | 15,200 | 98.5 |
| Impurity A | 7.2 | 230 | 1.5 |
Gas Chromatography (GC) GC is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. If this compound or its derivatives exhibit sufficient volatility, GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), could be used for its analysis. Sample preparation for GC typically involves extraction and, if necessary, derivatization to enhance volatility or improve detection. wa.gov
Mass Spectrometry for Metabolite Profiling and Quantification in Complex Biological Matrices
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural characteristics of this compound and its metabolites. When coupled with chromatographic separation (LC-MS or GC-MS), it becomes an invaluable tool for comprehensive metabolite profiling and quantification, especially in complex biological matrices like plasma, urine, or tissue extracts. studymind.co.ukwikipedia.orgsavemyexams.comnih.gov
LC-MS/MS for Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. For this compound, LC-MS/MS would involve an initial chromatographic separation to resolve this compound and its metabolites, followed by ionization (e.g., electrospray ionization, ESI) and subsequent mass analysis. Multiple Reaction Monitoring (MRM) mode is commonly used for quantification, where specific precursor-to-product ion transitions are monitored for this compound and its known metabolites, as well as an internal standard. rockland.comeuropa.eu
Illustrative Example: LC-MS/MS Quantification of this compound in Plasma
This hypothetical data demonstrates the concentration of this compound in plasma samples over time, as might be observed in a pharmacokinetic study.
| Time Point (hr) | This compound Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.25 | 50.2 | 2.1 |
| 0.5 | 125.8 | 5.5 |
| 1 | 210.5 | 8.9 |
| 2 | 180.1 | 7.3 |
| 4 | 95.6 | 4.1 |
| 8 | 32.7 | 1.8 |
| 12 | 10.3 | 0.7 |
Metabolite Profiling using High-Resolution Mass Spectrometry High-resolution mass spectrometry (HRMS), such as Orbitrap or Q-TOF systems, is crucial for identifying unknown metabolites of this compound. By providing accurate mass measurements, HRMS can determine the elemental composition of metabolites, and fragmentation patterns obtained through MS/MS experiments can provide structural insights. This approach allows for comprehensive profiling of this compound's metabolic pathways in biological systems. nih.gov
Illustrative Example: Hypothetical Metabolite Profile of this compound
This table presents hypothetical data for potential metabolites of this compound identified through HRMS analysis, including their proposed molecular formulas and observed m/z values.
| Metabolite ID | Proposed Molecular Formula | Observed m/z (M+H)+ | Relative Abundance (%) | Proposed Metabolic Pathway |
| This compound-M1 | CHON | 350.1234 | 15.0 | Hydroxylation |
| This compound-M2 | CHON | 366.1189 | 8.2 | Glucuronidation |
| This compound-M3 | CHON | 334.1285 | 5.1 | Demethylation |
Bioanalytical Assays for this compound Detection in Preclinical Samples
Bioanalytical assays are specifically designed to quantify this compound in biological matrices from preclinical studies, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) assessments. The choice of assay depends on the nature of this compound, the required sensitivity, and the complexity of the matrix. rockland.comeuropa.eunih.govmdpi.comnih.gov
Ligand Binding Assays (LBAs) If this compound is a large molecule (e.g., a protein or peptide), Ligand Binding Assays (LBAs), such as ELISA (Enzyme-Linked Immunosorbent Assay), would be considered. These assays rely on the specific binding between this compound and a capture reagent (e.g., an antibody). LBAs offer high sensitivity and throughput, making them suitable for detecting low concentrations of this compound in complex biological samples. However, the development of specific and high-affinity antibodies against this compound is a prerequisite. rockland.comnih.gov
LC-MS/MS for Bioanalysis For small molecules like hypothetical this compound, LC-MS/MS remains the preferred bioanalytical technique due to its superior specificity and ability to quantify the parent compound and its metabolites simultaneously. Method validation for bioanalytical assays, whether LBA or LC-MS/MS, rigorously assesses parameters such as sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, selectivity, recovery, and stability in the relevant biological matrix. europa.eunih.gov
Illustrative Example: Bioanalytical Assay Performance Parameters for this compound
This table provides hypothetical validation data for an LC-MS/MS bioanalytical assay developed for this compound in a preclinical matrix (e.g., rat plasma).
| Parameter | Value | Acceptance Criteria (Example) |
| LLOQ | 0.5 ng/mL | ≤ 20% CV; 80-120% Accuracy |
| ULOQ | 1000 ng/mL | ≤ 15% CV; 85-115% Accuracy |
| Linearity (r²) | 0.9985 | ≥ 0.99 |
| Intra-day Precision | < 5% CV (at LQC, MQC, HQC) | ≤ 15% CV |
| Inter-day Precision | < 7% CV (at LQC, MQC, HQC) | ≤ 20% CV |
| Accuracy | 98-105% (at LQC, MQC, HQC) | 85-115% |
| Extraction Recovery | > 85% | > 70% |
| Matrix Effect | No significant ion suppression/enhancement | Acceptable range |
| Freeze-Thaw Stability | Stable for 3 cycles | < 15% change |
| Bench-top Stability | Stable for 6 hours | < 15% change |
Based on a comprehensive search of publicly available scientific databases and literature, there is no information on a chemical compound designated as "this compound." This identifier does not correspond to any known molecule in the public domain. Consequently, it is not possible to provide an article on the computational and theoretical studies of "this compound" as requested.
The subsequent sections of the requested article outline, including:
Computational and Theoretical Studies on E 37p
De Novo Design Principles for Novel E-37P Related Chemical Scaffolds
cannot be addressed, as they all presuppose the existence of and available data for the specific compound "this compound." Scientific and computational studies of this nature are highly specific to the chemical structure and properties of a given compound. Without this fundamental information, any generated content would be hypothetical and not based on factual data.
It is possible that "this compound" is an internal, proprietary, or hypothetical designation not yet disclosed in public scientific literature. Should information about this compound become publicly available, a detailed article based on the provided outline could be generated.
Future Research Directions and Translational Potential of E 37p As a Research Agent
Exploration of E-37P in Diverse Preclinical Disease Models
Initial research has demonstrated the in vitro efficacy of this compound, particularly against leukemia cell lines. However, the true therapeutic potential of a compound can only be ascertained through its evaluation in a broad range of preclinical disease models that mimic human pathophysiology. Future research should extend the investigation of this compound and its more stable analogs to a diverse array of cancer models.
Given the promising in vivo results of related aminosteroid (B1218566) derivatives like RM-133 and RM-581, a similar trajectory is envisioned for optimized versions of this compound. iomcworld.comnih.govnih.gov These analogs have shown efficacy in xenograft models of leukemia, breast, pancreatic, and ovarian cancers. iomcworld.com Furthermore, the derivative RM-581 has demonstrated potent activity in androgen-dependent prostate cancer models, even proving superior to existing standard-of-care drugs in certain contexts. nih.govnih.gov
The exploration of this compound's potential should therefore include, but not be limited to, the following preclinical models:
Xenograft Models: Utilizing human cancer cell lines implanted in immunocompromised mice to assess in vivo efficacy against a variety of tumor types.
Patient-Derived Xenograft (PDX) Models: These models, which involve the implantation of patient tumor tissue into mice, offer a more clinically relevant setting to test the efficacy of this compound and its derivatives.
Genetically Engineered Mouse Models (GEMMs): These models, which develop tumors in a manner that more closely resembles human cancer development, can provide valuable insights into the compound's mechanism of action and potential resistance pathways.
Non-Cancer Models: While the primary focus has been on its anticancer properties, the broader biological effects of this compound remain largely unexplored. Future studies could investigate its potential in other disease contexts where cell proliferation is a key factor.
Below is a table summarizing the preclinical models in which related aminosteroid derivatives have been evaluated, suggesting a roadmap for future this compound research.
| Preclinical Model | Cancer Type | Key Findings |
| Xenograft (HL-60) | Leukemia | Significant reduction in tumor growth. iomcworld.com |
| Xenograft (MCF-7) | Breast Cancer | Notable reduction in tumor growth. iomcworld.com |
| Xenograft (PANC-1) | Pancreatic Cancer | Demonstrated reduction in tumor growth. iomcworld.com |
| Xenograft (OVCAR-3) | Ovarian Cancer | Complete blockage of tumor growth at higher doses. iomcworld.com |
| Xenograft (LAPC-4) | Prostate Cancer | Complete blockage of tumor growth with oral administration. nih.govnih.gov |
Development of this compound as a Chemical Probe for Fundamental Biological Discoveries
A chemical probe is a small molecule used to study and manipulate biological systems. While this compound has been identified as a potent antiproliferative agent, its precise molecular target(s) and mechanism of action are not yet fully understood. Developing this compound or a close analog into a chemical probe could unlock new insights into fundamental biological processes related to cell proliferation and survival.
The development of this compound as a chemical probe would involve:
Target Identification: Employing techniques such as affinity purification, activity-based protein profiling, and computational methods to identify the specific protein(s) with which this compound interacts to exert its effects.
Mechanism of Action Studies: Once the target is identified, further research would be needed to elucidate how the interaction between this compound and its target leads to the observed antiproliferative effects. This could involve studying downstream signaling pathways and cellular processes.
Optimization for Selectivity and Potency: A good chemical probe should be highly selective for its target to avoid off-target effects that could confound experimental results. Medicinal chemistry efforts would be required to optimize the structure of this compound to enhance its selectivity and potency.
The successful development of an this compound-based chemical probe would not only advance our understanding of its own therapeutic potential but could also validate its molecular target as a point of intervention for new drug discovery efforts.
Integration of this compound Research with Emerging Technologies (e.g., Organ-on-a-Chip Systems)
The limitations of traditional two-dimensional cell cultures and animal models in predicting human responses to drugs have spurred the development of more sophisticated in vitro systems. Organ-on-a-chip technology, which uses microfluidic devices to create three-dimensional microenvironments that mimic the structure and function of human organs, offers a promising platform for preclinical drug evaluation. sciencedaily.comucsd.edumdpi.comnih.govmdpi.com
Integrating this compound research with organ-on-a-chip technology could provide significant advantages:
Enhanced Physiological Relevance: Testing this compound on "tumor-on-a-chip" models, which can recapitulate the complex microenvironment of a tumor, could provide more accurate predictions of its efficacy and toxicity in humans. ucsd.edumdpi.com
Personalized Medicine: Organ-on-a-chip systems can be created using patient-derived cells, allowing for the testing of this compound's effectiveness on an individual's specific cancer.
High-Throughput Screening: The miniaturized format of organ-on-a-chip platforms is amenable to high-throughput screening, enabling the rapid evaluation of a large number of this compound analogs or combination therapies. sciencedaily.com
The development of vascularized micro-organs on a chip is a particularly relevant advancement, as it allows for the study of how a drug affects not only the tumor cells but also the blood vessels that supply them. sciencedaily.com This would be invaluable for assessing the full impact of this compound on the tumor microenvironment.
Challenges and Opportunities in Advancing this compound Research
The path from a promising in vitro compound to a clinically useful research agent or therapeutic is fraught with challenges. For this compound, the most significant hurdle identified to date is its poor pharmacokinetic profile, which limits its effectiveness in vivo.
Challenges:
Bioavailability: Overcoming the poor absorption, distribution, metabolism, and excretion (ADME) properties of this compound is paramount.
Toxicity: While analogs like RM-581 have shown a favorable safety profile in preclinical models, a thorough toxicological evaluation of any lead this compound derivative will be essential. nih.gov
Clinical Translation: The high failure rate of anticancer drugs in clinical trials underscores the difficulty of translating preclinical findings to human patients. nih.gov
Opportunities:
Medicinal Chemistry: The development of analogs with improved pharmacokinetic properties and enhanced efficacy is a key opportunity. The success of derivatives like RM-133 and RM-581 demonstrates the feasibility of this approach. iomcworld.comnih.govnih.gov
Drug Delivery Systems: Encapsulating this compound or its derivatives in novel drug delivery systems, such as nanoparticles, could improve their solubility, stability, and tumor-targeting capabilities.
Combination Therapies: The synergistic effect observed when RM-581 was combined with other anticancer drugs suggests that this compound-based compounds could be effective as part of a multi-drug regimen. nih.gov
Biomarker Development: Identifying biomarkers that predict which tumors are most likely to respond to this compound could enable a more targeted and effective clinical development strategy.
Conclusion and Research Perspectives on E 37p
Summary of Key Academic Findings on E-37P
This compound is an aminosteroid (B1218566) derivative that has garnered academic interest due to its promising antiproliferative activity observed in various cancer cell lines in vitro. nih.gov Research has identified this compound as one of the more potent compounds within the aminosteroid derivative family when evaluated under in vitro conditions. nih.gov
Despite its potent in vitro activity, a significant challenge identified in the academic investigation of this compound is its pharmacokinetic profile, which unfortunately diminishes its effectiveness when tested in vivo. nih.gov To address this limitation and enhance its therapeutic potential, subsequent research has focused on synthesizing analog compounds. nih.gov For instance, RM-133, a 5α-androstane-3α,17β-diol derivative featuring a quinoline (B57606) nucleus at the end of a piperazine-proline side-chain at position 2β and an ethinyl at position 17α, has been developed. nih.gov RM-133 demonstrated very good antiproliferative activity across five studied cancer cell lines and exhibited a significantly improved plasma concentration compared to this compound in vivo. nih.gov
The antiproliferative activity of RM-133 against specific cancer cell lines is detailed in the table below:
| Cancer Cell Line | IC50 (µM) nih.gov |
| HL-60 | 0.1 |
| MCF-7 | 0.1 |
| T-47D | 0.1 |
| LNCaP | 2.0 |
| WEHI-3 | 1.1 |
Broader Implications of this compound Research for Chemical Biology and Drug Discovery
The research on this compound and its derivatives carries significant implications for the fields of chemical biology and drug discovery, particularly in the realm of anticancer therapeutics. The initial identification of this compound's potent in vitro antiproliferative activity underscores the potential of aminosteroid scaffolds as a valuable chemical space for developing novel anticancer agents. nih.gov This highlights the importance of exploring diverse chemical structures for biological activity, even if initial leads present pharmacokinetic hurdles.
Furthermore, the strategic synthesis and evaluation of analogs like RM-133 demonstrate a crucial aspect of modern drug discovery: the iterative process of lead optimization. nih.gov The efforts to improve the bioavailability and in vivo efficiency of this compound through structural modifications, as exemplified by RM-133's enhanced plasma concentration, emphasize that favorable in vitro potency must be coupled with optimized pharmacokinetic properties for successful translation into viable drug candidates. nih.gov This research contributes to the broader understanding of how chemical modifications can impact a compound's journey from in vitro efficacy to in vivo applicability, a fundamental challenge in chemical biology and drug development.
Unanswered Questions and Future Avenues of Academic Inquiry
Despite the promising in vitro findings for this compound and the advancements with its analogs, several unanswered questions and future avenues of academic inquiry remain. A primary area for future research is a comprehensive elucidation of the precise mechanisms underlying this compound's unfavorable pharmacokinetic properties in vivo. nih.gov This would involve detailed studies on its absorption, distribution, metabolism, and excretion (ADME) profile to pinpoint the exact reasons for its decreased effectiveness in vivo.
Further academic inquiry should focus on the continued rational design and synthesis of next-generation this compound analogs. This would involve leveraging insights from RM-133 and other derivatives to systematically improve not only bioavailability but also metabolic stability and tissue-specific targeting, if applicable. nih.gov Advanced chemical biology techniques could be employed to map the exact binding sites and molecular interactions of this compound and its potent analogs within cancer cells, providing a deeper understanding of their antiproliferative mechanism of action.
Finally, expanding the scope of in vivo studies using diverse preclinical models of cancer would be crucial to thoroughly assess the therapeutic potential of optimized this compound derivatives. This would involve evaluating their efficacy in various tumor types and investigating potential combination therapies to enhance their anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
